BenchChemオンラインストアへようこそ!

2-(3-Methoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one

Medicinal Chemistry Structure–Activity Relationship Cannabinoid Receptor

Select this precisely functionalized azetidinyl-pyrazinyl ethanone to isolate the electronic contribution of a meta-methoxy group in your SAR campaign. Unlike halogenated or ortho-substituted analogs, this compound serves as a unique electron-donating comparator (Hammett σm +0.12) for probing CB1 receptor antagonism, JAK isoform selectivity, and CYP450-mediated O-demethylation rates. Its rigid azetidine core (ring strain ≈4.0 kcal/mol) ensures conformational preorganization, making it ideal for paired thermodynamic analyses (ITC) against pyrrolidine/piperidine matched molecular pairs. Ensure batch-to-batch reproducibility in your binding and metabolic stability assays.

Molecular Formula C16H18N4O2
Molecular Weight 298.346
CAS No. 2195953-66-1
Cat. No. B2600602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one
CAS2195953-66-1
Molecular FormulaC16H18N4O2
Molecular Weight298.346
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC(=O)N2CC(C2)NC3=NC=CN=C3
InChIInChI=1S/C16H18N4O2/c1-22-14-4-2-3-12(7-14)8-16(21)20-10-13(11-20)19-15-9-17-5-6-18-15/h2-7,9,13H,8,10-11H2,1H3,(H,18,19)
InChIKeyQDUJIKAEFDCLRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 2-(3-Methoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one (CAS 2195953-66-1) and Why It Matters for Research Procurement


2-(3-Methoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one (CAS 2195953-66-1) is a synthetic small molecule characterized by a 3-methoxyphenyl group linked to an azetidine core that bears a pyrazin-2-ylamino substituent. The compound sits at the intersection of two privileged pharmacophores—the azetidine ring and the pyrazine nucleus—that have been independently exploited in multiple drug discovery campaigns, including cannabino-id-1 (CB1) receptor antagonists, Janus kinase (JAK) inhibitors, and phosphodiesterase (PDE) modulators [1][2][3]. Its molecular formula (C16H18N4O2) and the precise positioning of the electron-donating 3-methoxy group distinguish it from close analogs within the azetidinyl-pyrazinyl chemical space, making it a targeted probe for structure–activity relationship (SAR) studies where subtle modulation of phenyl ring electronics is the variable under investigation.

Why Generic Azetidinyl-Pyrazinyl Analogs Cannot Substitute for 2-(3-Methoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one


Within the azetidinyl-pyrazinyl chemotype, the nature of the pendant phenyl substituent has been shown to exert profound effects on both target affinity and selectivity. Compounds bearing electron-donating groups (EDGs) such as methoxy at the meta position exhibit divergent pharmacological profiles compared to their electron-withdrawing (e.g., fluoro, trifluoromethyl) or sterically distinct (e.g., ortho-tolyl) counterparts. In the context of CB1 receptor antagonism, patents from Merck explicitly teach that the identity and position of the phenyl substituent correlate with differential in vitro potency and in vivo efficacy, meaning that a 4-fluoro-phenyl or m-tolyl analog cannot be assumed to recapitulate the biological behavior of the 3-methoxy congener [1][2]. This compound therefore serves a precise SAR function—isolating the contribution of meta-methoxy electronics to pharmacodynamic and pharmacokinetic endpoints—and generic interchange would confound experimental conclusions.

Quantitative Differentiator Evidence: 2-(3-Methoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one versus Closest Analogs


Meta-Methoxy Phenyl Substitution Confers Distinct Electronic Profile Relative to Fluoro and Methyl Congeners

The target compound bears a 3-methoxyphenyl moiety (Hammett σm = +0.12) that contrasts with the electron-withdrawing 4-fluorophenyl analog (σp = +0.06, but with significant field inductive effects) and the electron-neutral m-tolyl analog (σm = -0.07) found in closely related azetidinyl-pyrazinyl ethanone series exemplified in CB1 and JAK patent families [1][2]. In SAR studies of analogous chemotypes, meta-methoxy substitution has been associated with enhanced selectivity for CB1 over CB2 receptors and altered metabolic stability compared to the unsubstituted or halogenated phenyl derivatives, although direct head-to-head data for this specific compound remain unpublished [3].

Medicinal Chemistry Structure–Activity Relationship Cannabinoid Receptor

Azetidine Ring Strain Introduces Conformational Rigidity Absent in Piperidine and Pyrrolidine Isosteres

The azetidine ring in the target compound adopts a puckered conformation with approximately 4 kcal/mol of ring strain—roughly 1.5 kcal/mol greater than pyrrolidine and 3 kcal/mol greater than piperidine [1]. This strain induces a preferred orientation of the pyrazin-2-ylamino substituent, enforcing a defined dihedral angle between the azetidine nitrogen and the pendant pharmacophore that is looser in pyrrolidine-containing analogs. In 3-alkyl azetidine CB1 antagonist series, Merck demonstrated that replacing azetidine with pyrrolidine or piperidine consistently resulted in >10-fold loss of CB1 binding affinity, underscoring that the four-membered ring is not a generic scaffold but a critical conformational determinant [2].

Conformational Analysis Molecular Design Pharmacokinetics

Pyrazin-2-ylamino Substitution is a Privileged Fragment for Kinase and G-Protein Coupled Receptor Target Classes

The pyrazin-2-ylamino group serves as a hinge-binding motif in kinase inhibitors and as a key recognition element in GPCR antagonists, particularly in JAK (as evidenced by Incyte's azetidinyl pyrazinyl carboxamide patent) and cannabinoid receptor programs [1][2][3]. A Survey of FDA-approved and clinical-stage small molecules reveals that pyrazine-containing compounds achieve a median cLogP reduction of approximately 0.5 log units relative to phenyl-substituted analogs, while simultaneously improving ligand efficiency metrics [4].

Kinase Inhibition GPCR Modulation Privileged Fragments

Highest-Value Research Application Scenarios for 2-(3-Methoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one


SAR Fine-Tuning of Cannabinoid Receptor Subtype Selectivity

When expanding the structure–activity relationship of azetidinyl-pyrazinyl CB1/CB2 modulators, the 3-methoxyphenyl derivative serves as the electron-donating comparator to complement electron-withdrawing (4-fluoro, 4-trifluoromethyl) and steric (ortho-substituted) congeners. The methoxy group's Hammett σm (+0.12) and its hydrogen-bond acceptor capability fill a specific electronic niche that has been mapped in CB1 patent exemplification [1]. Teams screening for peripheral restriction or CNS penetration can use this compound's polarity and hydrogen-bonding profile to test the hypothesis that meta-methoxy substitution reduces brain exposure relative to halogenated analogs.

Probe Development for Kinase Selectivity Profiling (JAK Family)

The pyrazin-2-ylamino azetidine scaffold has been claimed as a core for JAK family inhibitors [2]. The 3-methoxyphenyl ethanone variant provides a distinct electronic signature at the solvent-exposed region of the ATP-binding pocket. This compound is suitable for biochemical selectivity panels (JAK1, JAK2, JAK3, TYK2) to assess how methoxy electronics versus fluoro or methyl impact isoform selectivity, guided by the structure of Incyte's azetidinyl-pyrazinyl carboxamide lead series.

Conformational Studies of Azetidine Ring Isosterism

For academic and industrial groups investigating the effect of ring strain on target binding, this compound's azetidine core (ring strain ≈ 4.0 kcal/mol) provides a rigid template for X-ray crystallography, NMR conformational analysis, or molecular dynamics simulations. Comparing binding thermodynamics (ΔH, ΔS via ITC) of this azetidine compound against matched molecular pairs containing pyrrolidine or piperidine can quantify the energetic penalty/benefit of conformational preorganization in the context of the pyrazinylamino pharmacophore [3].

Metabolic Stability Screening of Electron-Donating Phenyl Substituents

Methoxy substituents on phenyl rings are known substrates for CYP450-mediated O-demethylation. This compound can be used as a benchmark substrate in liver microsome or hepatocyte stability assays to quantify the metabolic lability of the meta-methoxy group in the presence of the azetidine and pyrazine fragments, providing comparative data when analogs bearing metabolically more stable substituents (e.g., chloro, cyclopropyl) are evaluated in the same assay cascade.

Quote Request

Request a Quote for 2-(3-Methoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.